Home > Products > Screening Compounds P95064 > (D-Ala2)-GRF (1-29) amide (human)
(D-Ala2)-GRF (1-29) amide (human) - 89453-59-8

(D-Ala2)-GRF (1-29) amide (human)

Catalog Number: EVT-3167450
CAS Number: 89453-59-8
Molecular Formula: C149H246N44O42S
Molecular Weight: 3357.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Relevance: (D-Ala2)-GRF(1-29) amide (human) is a structural analog of this endogenous peptide where the naturally occurring L-alanine residue at position 2 is substituted with D-alanine. This substitution often leads to enhanced resistance to enzymatic degradation and prolonged biological activity compared to the native peptide [, , , , ].
  • Relevance: Studies have compared the biological activities of GRF(1-44)-NH2 with GRF(1-29)-NH2 and its analogs, including the (D-Ala2)-substituted version. This comparison helps delineate the minimal active sequence required for potent GH release and the impact of structural modifications on in vivo efficacy [].
  • Relevance: This compound, along with (D-Ala2)-GRF (1-29) amide (human), highlights the significance of the D-alanine substitution at the second position in both human and bovine GRF analogs. The presence of D-alanine at position 2 in GRF analogs is a common structural modification that often leads to increased resistance to enzymatic degradation, resulting in a prolonged half-life and enhanced potency [, ].
  • Compound Description: This GRF analog exhibits superpotent and long-lasting GH-releasing activity. The modifications, including D-alanine at position 2 and the deletion of the N-terminal tyrosine amide group, contribute to its enhanced stability and potency [, , ].

[N-Ac-Tyr1, D-Arg2]-GRF (1-29) Amide

  • Compound Description: This synthetic GRF analog acts as a potent and specific antagonist to GRF, effectively blocking the GRF receptor. It is a valuable tool for studying the physiological roles of GRF and for investigating the mechanisms of action of GRF and its analogs [, , , , , ].

[Ala15]-GRF (1-29) Amide

  • Relevance: This compound highlights the importance of specific amino acid positions in determining GRF analog stability. While both this analog and (D-Ala2)-GRF (1-29) amide (human) aim to enhance stability, the D-alanine at position 2 in the latter analog proves more effective [].
  • Relevance: The effectiveness of this analog, along with (D-Ala2)-GRF (1-29) amide (human), further emphasizes the critical role of the second position in influencing the half-life and activity of GRF analogs [].

Leu27-bGRF(1-29)NH2

  • Relevance: This compound serves as a foundational structure for developing more potent and stable GRF analogs. It allows for direct comparison with (D-Ala2)-GRF(1-29) amide (human) to isolate the specific contributions of the D-alanine at position 2 [, ].

D-Ala2, Leu27-bGRF(1-29)NH2

  • Relevance: This analog demonstrates the additive effect of combining beneficial substitutions in GRF analogs. The presence of D-alanine at position 2, similar to (D-Ala2)-GRF(1-29) amide (human), contributes significantly to its improved profile [, ].
Source and Classification

This peptide is classified under peptides and hormones, specifically within the category of growth hormone-releasing factors. It is derived from the natural growth hormone-releasing factor, modified to enhance its biological activity. The modification involves substituting the second amino acid with D-alanine, which increases its stability and effectiveness .

Synthesis Analysis

The synthesis of (D-Ala2)-GRF (1-29) amide typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating purification and characterization after synthesis.

Key Parameters in Synthesis:

  • Amino Acid Sequence: The sequence consists of 29 amino acids, starting with Tyrosine and ending with Arginine, with specific substitutions made at the second position.
  • Reagents: Common reagents include coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
  • Cleavage: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid or other cleavage agents, followed by purification through high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis

The molecular formula of (D-Ala2)-GRF (1-29) amide is C149H246N44O42SC_{149}H_{246}N_{44}O_{42}S, with a molecular weight of approximately 3357.88 g/mol .

Structural Characteristics:

  • Peptide Backbone: The structure consists of a linear sequence of amino acids connected by peptide bonds.
  • Functional Groups: The presence of an amide group at the C-terminal enhances stability against enzymatic degradation.
  • Conformation: The peptide likely adopts a specific three-dimensional conformation that is crucial for its interaction with growth hormone receptors.
Chemical Reactions Analysis

(D-Ala2)-GRF (1-29) amide can undergo various chemical reactions typical for peptides, including hydrolysis under extreme conditions or enzymatic cleavage by peptidases.

Relevant Chemical Reactions:

  • Hydrolysis: Under acidic or basic conditions, the peptide bonds may hydrolyze, leading to the breakdown of the peptide into its constituent amino acids.
  • Oxidation: Certain side chains may be susceptible to oxidation, particularly if they contain sulfur or other reactive groups.
Mechanism of Action

The mechanism by which (D-Ala2)-GRF (1-29) amide exerts its effects involves binding to specific receptors in the pituitary gland, namely the growth hormone-releasing hormone receptor. This interaction triggers a cascade of intracellular signaling pathways that ultimately lead to increased secretion of growth hormone.

Mechanistic Details:

  • Receptor Interaction: The peptide binds to G protein-coupled receptors on pituitary cells, activating adenylate cyclase and increasing cyclic adenosine monophosphate levels.
  • Signal Transduction: This activation leads to enhanced transcription of genes responsible for growth hormone synthesis and release .
Applications

(D-Ala2)-GRF (1-29) amide has several scientific applications:

  1. Research Tool: It is utilized in studies investigating growth hormone dynamics and receptor signaling pathways.
  2. Therapeutic Potential: Due to its potent activity in stimulating growth hormone release, it has potential applications in treating conditions related to growth hormone deficiency.
  3. Pharmaceutical Development: As a model compound for designing new analogs with improved efficacy and stability for clinical use .

Properties

CAS Number

89453-59-8

Product Name

(D-Ala2)-GRF (1-29) amide (human)

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C149H246N44O42S

Molecular Weight

3357.9 g/mol

InChI

InChI=1S/C149H246N44O42S/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165)/t77-,78-,79+,80-,81-,82+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,115-,116-,117-,118-/m0/s1

InChI Key

WGWPRVFKDLAUQJ-PQYDEOGGSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.